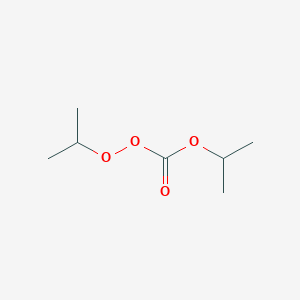

Diisopropyl peroxycarbonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Diisopropyl peroxycarbonate is an organic peroxide compound with the molecular formula C8H14O6. It is known for its use as a polymerization initiator, particularly in the production of polymers from ethylene, styrene, vinyl acetate, vinyl chloride, and vinyl esters . This compound is a white crystalline solid at low temperatures and becomes a colorless liquid at room temperature .

Méthodes De Préparation

Diisopropyl peroxycarbonate is typically synthesized through the reaction of isopropyl chloroformate with hydrogen peroxide in the presence of a base such as sodium hydroxide . The reaction is carried out at low temperatures (around 10°C) to prevent decomposition and ensure safety . The process involves the following steps:

- Preparation of a sodium peroxide solution by adding hydrogen peroxide to a sodium hydroxide solution.

- Slow addition of the sodium peroxide solution to isopropyl chloroformate while maintaining the temperature at 10°C.

- Separation and purification of the resulting this compound .

Analyse Des Réactions Chimiques

Diisopropyl peroxycarbonate is a strong oxidizing agent and undergoes various chemical reactions, including:

Oxidation: It can oxidize organic compounds, often leading to the formation of carbonates and other oxidized products.

Decomposition: The compound decomposes at room temperature, releasing flammable and corrosive products.

Polymerization Initiation: It is used as a catalyst to initiate polymerization reactions, producing polymers with increased linearity and better properties.

Applications De Recherche Scientifique

Diisopropyl peroxycarbonate has several scientific research applications:

Mécanisme D'action

Diisopropyl peroxycarbonate exerts its effects primarily through its strong oxidizing properties. It decomposes to form free radicals, which initiate polymerization reactions by attacking the double bonds in monomers . This process leads to the formation of long polymer chains. The compound’s reactivity is influenced by factors such as temperature, presence of stabilizers, and the nature of the monomers involved .

Comparaison Avec Des Composés Similaires

Diisopropyl peroxycarbonate is similar to other organic peroxides, such as:

Dibenzoyl peroxide: Another widely used polymerization initiator with similar oxidizing properties.

Di-tert-butyl peroxide: Known for its stability and use in high-temperature polymerization processes.

Cumene hydroperoxide: Used in the production of phenol and acetone, with applications in polymerization as well.

Compared to these compounds, this compound is unique due to its specific reactivity and decomposition characteristics, making it particularly suitable for low-temperature polymerization processes .

Propriétés

Numéro CAS |

869-84-1 |

|---|---|

Formule moléculaire |

C7H14O4 |

Poids moléculaire |

162.18 g/mol |

Nom IUPAC |

propan-2-yl propan-2-yloxy carbonate |

InChI |

InChI=1S/C7H14O4/c1-5(2)9-7(8)11-10-6(3)4/h5-6H,1-4H3 |

Clé InChI |

RGBXDEHYFWDBKD-UHFFFAOYSA-N |

SMILES canonique |

CC(C)OC(=O)OOC(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.